[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 374762-29-5) is a coumarin-derived compound characterized by a 2H-chromen-2-one (coumarin) backbone substituted with methyl groups at positions 3, 4, and 7. The acetic acid moiety is linked via an ether bond at position 7 of the chromene ring.
The compound’s molecular formula is C₁₄H₁₄O₅, with an average molecular mass of 262.26 g/mol (monoisotopic mass: 262.0841).
Properties
IUPAC Name |
2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-8(2)14(17)19-13-9(3)11(5-4-10(7)13)18-6-12(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLUACXHNIEFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann condensation, a classical method for coumarin synthesis, involves the reaction of substituted phenols with β-ketoesters under acidic conditions. For 3,4,8-trimethyl-7-hydroxycoumarin, a tri-substituted phenol precursor (e.g., 2,4,5-trimethylresorcinol) reacts with ethyl acetoacetate. The reaction proceeds via cyclization, facilitated by catalysts such as sulfuric acid or Amberlyst-15.
Key reaction parameters:
- Catalyst : Amberlyst-15 (97% yield)
- Solvent : Solvent-free conditions at 80°C
- Time : 1–2 hours under microwave irradiation
This method is favored for its scalability and compatibility with electron-rich phenolic substrates.
Knoevenagel Condensation
An alternative route employs the Knoevenagel condensation, where substituted salicylaldehydes react with active methylene compounds (e.g., diethyl malonate). For instance, 3,4,8-trimethylsalicylaldehyde undergoes condensation with ethyl cyanoacetate in ethanol under basic conditions (piperidine/AcOH), forming the coumarin skeleton. Ultrasonic irradiation enhances reaction efficiency, reducing time from 7 hours to 40 minutes.
Introduction of the Oxyacetic Acid Functional Group
Alkylation with Ethyl Bromoacetate
The 7-hydroxyl group of the coumarin core undergoes nucleophilic substitution with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate). This step forms the ethyl ester intermediate, [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid ethyl ester.
Optimized conditions:
Hydrolysis of the Ethyl Ester
The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (1–2 M) under reflux. Acidification with HCl precipitates the final product.
Reaction profile:
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Comparative studies highlight the superiority of Amberlyst-15 in Pechmann condensations, offering recyclability and high yields (Table 1). Polar aprotic solvents (e.g., DMF) improve alkylation efficiency by stabilizing the transition state.
Table 1: Catalyst Performance in Pechmann Condensation
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Amberlyst-15 | 97 | 1.5 |
| FeCl₃·6H₂O | 92 | 16 |
| PVPP-BF₃ | 72–96 | 3–5 |
Application of Ultrasound and Microwave Irradiation
Microwave-assisted synthesis reduces Pechmann condensation times to 15–30 minutes, while ultrasound enhances Knoevenagel reaction rates by 10-fold. These methods minimize side reactions and improve regioselectivity.
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of coumarin derivatives. For instance, [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has shown promise in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer types, including breast and colon cancers.
Case Study: Anticancer Efficacy
A study published in Crystals evaluated the anticancer activity of synthesized compounds related to this coumarin derivative against MCF-7 breast cancer cells. The results indicated that certain modifications to the coumarin structure significantly enhanced cytotoxicity, with IC50 values in the low micromolar range .
1.2 Anti-inflammatory Properties
Coumarins are known for their anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
Data Table: Summary of Biological Activities
Agricultural Applications
2.1 Pesticidal Activity
Coumarin derivatives have been explored for their potential as natural pesticides. This compound has shown effectiveness against various pests and pathogens affecting crops.
Case Study: Pesticidal Efficacy
A research study focused on the efficacy of this compound against common agricultural pests demonstrated significant mortality rates in treated populations compared to controls. The compound's mode of action is believed to involve disruption of metabolic processes in target organisms.
Material Science Applications
3.1 UV Protection
Due to its chromophoric properties, this compound is being investigated for use as a UV stabilizer in polymers and coatings. Its ability to absorb UV radiation can enhance the durability and longevity of materials exposed to sunlight.
Data Table: Summary of Material Science Applications
Mechanism of Action
The mechanism of action of [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other coumarin derivatives. These interactions may involve inhibition of enzymes, modulation of signaling pathways, and binding to specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with structurally related coumarin-acetic acid hybrids, focusing on substituent patterns, synthetic yields, and biological activities.
Structural and Functional Insights
Substituent Position and Lipophilicity: The target compound’s 3,4,8-trimethyl substitution enhances lipophilicity (logP ~2.5–3.0) compared to dimethyl analogs (e.g., 248.24 g/mol derivative in ). This may improve membrane permeability but reduce aqueous solubility.
Biological Activity Trends: Diuretic/Uricosuric Activity: 3,5-Disubstituted derivatives (e.g., 6c-f in ) exhibit potent natriuretic effects, attributed to optimal steric and electronic interactions with renal transporters. The target compound’s methyl groups may lack the polarity required for similar efficacy. Antioxidant Potential: Hydroxylated coumarin derivatives (e.g., 7-hydroxy analogs in ) show superior radical-scavenging activity compared to methylated variants like the target compound, where methyl groups reduce electron-donating capacity.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for related furocoumarin-acetic acid hybrids, such as the multicomponent condensation of substituted coumarins with Meldrum’s acid and glyoxals (yields ~74% in ).
- By contrast, chlorinated derivatives (e.g., ) require harsh halogenation conditions, complicating scalability.
Research Findings and Data Gaps
Pharmacological Data :
- While the target compound’s structural analogs (e.g., ) have well-documented bioactivities, specific data on its antimicrobial, anti-inflammatory, or metabolic effects are absent in the provided evidence.
Safety Profile :
Biological Activity
[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
Structural Characteristics
The compound features a coumarin backbone with three methyl groups at positions 3, 4, and 8, and an acetic acid moiety attached via an ether linkage. The structural formula can be represented as:
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of coumarin derivatives, including this compound. These compounds are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models.
The anti-inflammatory effects are largely attributed to the inhibition of the NF-kB pathway and the downregulation of cyclooxygenase (COX) enzymes. Specifically, coumarin derivatives have been shown to inhibit COX-1 and COX-2 activity, which are critical in the inflammatory response .
Antioxidant Activity
Coumarins possess significant antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from oxidative damage associated with various diseases .
Antimicrobial Activity
Studies indicate that certain coumarin derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Table: Summary of Biological Activities
Case Study 1: Inhibition of COX Enzymes
A study evaluated the inhibitory effects of various coumarin derivatives on COX enzymes. Among them, this compound demonstrated significant inhibition with an IC50 value comparable to established anti-inflammatory drugs. This suggests its potential as a lead compound for developing new anti-inflammatory therapies.
Case Study 2: Antioxidant Effects in Cellular Models
In vitro assays using RAW264.7 macrophages showed that treatment with this compound led to a marked decrease in reactive oxygen species (ROS) levels. This indicates its potential utility in preventing oxidative damage in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, and what challenges arise during its synthesis?
- Synthesis Methodology : The compound is synthesized via multi-step routes involving:
Core Formation : Condensation of substituted hydroxyacetophenone derivatives (e.g., 7-hydroxy-4,8-dimethylcoumarin) with ethyl acetoacetate or similar reagents to form the chromen-2-one core .
Oxyacetic Acid Introduction : Etherification at the 7-hydroxy position using chloroacetic acid or its derivatives under basic conditions (e.g., NaH in DMF) .
- Challenges :
- Regioselectivity control during substitution due to competing reactive sites on the coumarin scaffold.
- Purification difficulties caused by byproducts from incomplete alkylation or ester hydrolysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Confirm substituent positions (e.g., methyl groups at C3, C4, C8) via - and -NMR chemical shifts and coupling patterns. For example, the 7-oxyacetic acid moiety shows a characteristic triplet for the methylene group at δ ~4.6 ppm .
- Mass Spectrometry (MS) : Validate molecular weight (MW: 278.26 g/mol) using high-resolution ESI-MS .
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement (e.g., verifying the 2-oxo configuration) .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC values. Compare with structurally similar coumarins showing IC ranges of 10–50 μM .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or cyclooxygenase (COX) inhibition using colorimetric assays (e.g., Ellman’s method for AChE) .
Advanced Research Questions
Q. How can contradictory data on biological activity between similar coumarin derivatives be resolved?
- Case Study : Discrepancies in COX inhibition (e.g., IC = 5 μM vs. >100 μM in analogs) may arise from:
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native COX-2) or substrate concentrations.
- Structural Nuances : Substituent effects (e.g., 3,4,8-trimethyl vs. 4-butyl-8-methyl groups) altering binding pocket interactions .
- Resolution Strategy :
Dose-Response Repetition : Validate results across independent labs using standardized protocols.
Molecular Docking : Model interactions with COX-2 (PDB ID: 5KIR) to identify critical substituent-enzyme contacts .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic potential?
- Approaches :
- Prodrug Design : Esterify the acetic acid moiety (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl) to balance logP values while retaining activity. For reference, the parent compound has a calculated logP ~2.5 .
- In Vivo Validation :
- ADME Studies : Track bioavailability and metabolite formation in rodent models using LC-MS/MS .
Q. How do substituent variations (e.g., methyl vs. trifluoromethyl groups) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Group | Biological Effect | Mechanism Hypothesis |
|---|---|---|---|
| C3 | Methyl | Enhances AChE inhibition (~30% at 10 μM) | Steric stabilization in enzyme pocket |
| C8 | Methyl | Reduces cytotoxicity (IC >100 μM) | Increased metabolic detoxification |
| C2 | Trifluoromethyl (analog) | Boosts COX-2 selectivity (IC = 2 μM) | Electron-withdrawing effects stabilizing enzyme-ligand interactions |
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 40% vs. 65%)?
- Root Causes :
- Reaction temperature fluctuations (e.g., alkylation at 25°C vs. 40°C).
- Catalyst purity (e.g., NaH with varying moisture content).
- Mitigation :
- Reproduce reactions under inert atmosphere (N/Ar) with strict temperature control .
- Validate reagent purity via Karl Fischer titration or NMR .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
